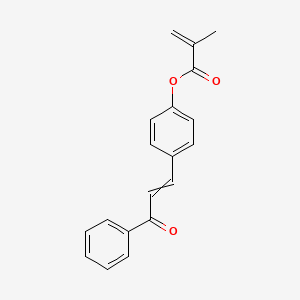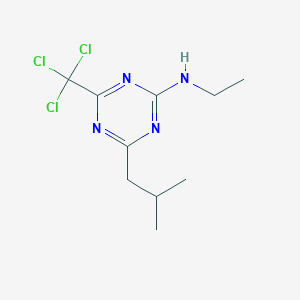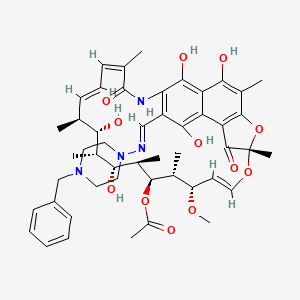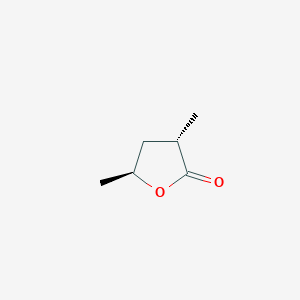
3-amino-8-chloro-5H-phenanthridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-8-chloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its tricyclic structure, which includes an amino group at the 3-position and a chlorine atom at the 8-position. Phenanthridinones are known for their biological and pharmaceutical activities, making them significant in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-chloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with amines. This method provides controlled access to a range of functionalized phenanthridinones in good yields (59-88%) under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed processes. These methods are favored due to their efficiency and ability to produce high yields of the desired product. Additionally, the use of microwave irradiation and free radical initiators like AIBN has been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-8-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-ones and other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different phenanthridinone derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and potassium persulfate (K2S2O8).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like aryl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in pharmaceutical and industrial applications .
Applications De Recherche Scientifique
3-amino-8-chloro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-amino-8-chloro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-phenyl-5H-phenanthridin-6-one: Known for its dual fluorescence and intramolecular charge transfer properties.
Quinolin-2-ones: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
3-amino-8-chloro-5H-phenanthridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
26689-64-5 |
|---|---|
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
3-amino-8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9ClN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17) |
Clé InChI |
XBZUMGORNJVOQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)


![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)




